N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole ring, a chlorophenyl group, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thienopyrimidine Core: This step involves the condensation of thiophene derivatives with urea or guanidine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be done via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Coupling Reactions: The final step involves coupling the benzodioxole and thienopyrimidine intermediates using carbodiimide coupling agents to form the desired hexanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of the nitro group would produce an amine.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide can be compared with other similar compounds such as:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application profile.
Knoevenagel Condensation Products: These compounds are synthesized through a different reaction mechanism and have distinct chemical properties.
The uniqueness of this compound lies in its complex structure and the potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O6S/c30-21-7-4-3-6-20(21)16-32-26(36)17-34-22-11-13-41-27(22)28(37)33(29(34)38)12-5-1-2-8-25(35)31-15-19-9-10-23-24(14-19)40-18-39-23/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-18H2,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXXAHZHZTAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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